molecular formula C20H20ClN3OS B3010026 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 537680-10-7

4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B3010026
CAS No.: 537680-10-7
M. Wt: 385.91
InChI Key: YWJLRKXQVGGZMY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine carboxamide class, characterized by a pyrimidine core substituted with a 3-chlorophenyl group at position 4, a 2,5-dimethylphenyl carboxamide at position 5, and a sulfanylidene (C=S) moiety at position 2.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-11-7-8-12(2)16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJLRKXQVGGZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur atom or to modify the pyrimidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural similarity to other biologically active pyrimidine derivatives.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in substituent positions and functional groups, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives
Compound Name Chlorophenyl Position Phenyl Substituent Core Functional Group
Target Compound 3-chlorophenyl 2,5-dimethylphenyl 2-sulfanylidene (C=S)
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-chlorophenyl 2,5-dimethoxyphenyl 2-sulfanylidene (C=S)
N-(2-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-chlorophenyl 2,3-dimethoxyphenyl 2-oxo (C=O)

Key Observations :

Phenyl Substituents: Methyl vs. Methoxy: The 2,5-dimethylphenyl group in the target compound introduces electron-donating methyl groups, increasing hydrophobicity.

Core Functional Group :

  • Sulfanylidene (C=S) vs. Oxo (C=O) : The sulfanylidene group in the target compound may form stronger hydrogen bonds (e.g., S–H interactions) compared to oxo groups, influencing crystal packing (as per Etter’s hydrogen-bonding graph-set analysis) and enzymatic interactions .
Solubility and Crystallinity
  • Hydrogen Bonding: The sulfanylidene group’s ability to act as a hydrogen-bond acceptor/donor may enhance crystallinity, as observed in SHELX-refined structures of similar compounds .

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Chlorophenyl group : A 3-chlorophenyl substituent that may influence biological activity.
  • Dimethylphenyl group : Contributes to the lipophilicity and overall pharmacokinetic profile.
  • Sulfanylidene moiety : Suggests potential reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) in the low micromolar range.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure.

Anti-inflammatory Activity

Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfanylidene group may interact with thiol-containing enzymes or proteins, disrupting their function.
  • Gene Expression Modulation : The compound may alter the expression of genes involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cell lines at therapeutic doses. Further studies are necessary to evaluate its safety profile comprehensively.

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